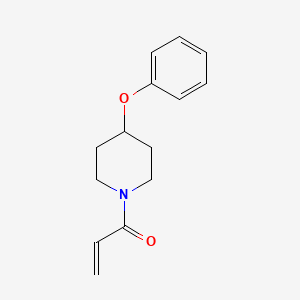
1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4'-Methylpropiophenone-oxime or MDPV, and it belongs to the class of synthetic cathinones. MDPV is a psychoactive substance that has been found to have stimulant properties similar to those of cocaine and amphetamines. The purpose of
Mecanismo De Acción
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in the stimulation of the central nervous system, leading to feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
MDPV has been found to have significant effects on the central nervous system, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction and muscle tension. In addition, MDPV has been found to have significant effects on the brain, including increased dopamine release and decreased serotonin release. These effects can lead to addiction, psychosis, and other negative outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, MDPV also has several limitations, including its potential for abuse, its toxicity, and its potential for negative side effects.
Direcciones Futuras
There are several future directions for research on MDPV, including the development of new synthetic methods, the study of its pharmacological properties, and the development of new treatments for addiction and other disorders. In addition, future research should focus on the development of safer and more effective synthetic cathinones that can be used in medicine and other fields.
Conclusion:
In conclusion, 1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that has significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MDPV has several advantages for lab experiments, it also has several limitations and potential negative outcomes. Future research should focus on the development of safer and more effective synthetic cathinones that can be used in medicine and other fields.
Métodos De Síntesis
MDPV can be synthesized using various methods, including the Leuckart reaction, reductive amination, and oxidative coupling. The Leuckart reaction involves the reaction of propiophenone with ammonium formate and formic acid, followed by the reaction of the resulting imine with 4-phenoxypiperidine. Reductive amination involves the reaction of propiophenone with methylamine and sodium borohydride, followed by the reaction of the resulting imine with 4-phenoxypiperidine. Oxidative coupling involves the reaction of propiophenone with hydroxylamine, followed by the reaction of the resulting oxime with 4-phenoxypiperidine. The synthesis of MDPV requires expertise in organic chemistry and should only be performed by trained professionals.
Aplicaciones Científicas De Investigación
MDPV has been extensively studied for its potential applications in various fields, including medicine, neuroscience, and pharmacology. In medicine, MDPV has been found to have potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In neuroscience, MDPV has been used to study the mechanisms of addiction and reward. In pharmacology, MDPV has been used to study the effects of stimulants on the central nervous system.
Propiedades
IUPAC Name |
1-(4-phenoxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-10-8-13(9-11-15)17-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNNRPJTZHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)
![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)
![8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)
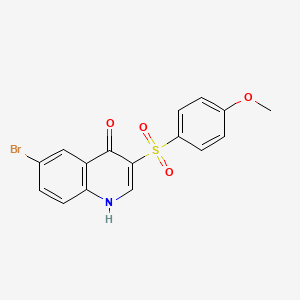
![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2961883.png)
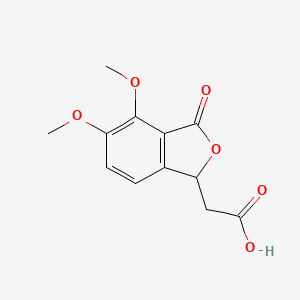
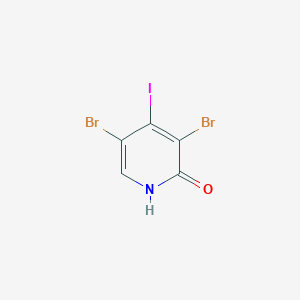
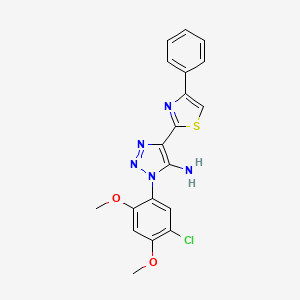

![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)
